Cas no 2680669-19-4 (3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid)

3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid
- EN300-28286847
- 2680669-19-4
- 3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid
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- インチ: 1S/C13H20N2O5/c1-2-8-20-12(18)14-4-6-15(7-5-14)13(11(16)17)3-9-19-10-13/h2H,1,3-10H2,(H,16,17)
- InChIKey: YLXKIYZIZISOKE-UHFFFAOYSA-N
- SMILES: O1CCC(C(=O)O)(C1)N1CCN(C(=O)OCC=C)CC1
計算された属性
- 精确分子量: 284.13722174g/mol
- 同位素质量: 284.13722174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 392
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.3Ų
- XLogP3: -2.3
3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28286847-2.5g |
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid |
2680669-19-4 | 2.5g |
$3304.0 | 2023-09-08 | ||
Enamine | EN300-28286847-10g |
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid |
2680669-19-4 | 10g |
$7250.0 | 2023-09-08 | ||
Enamine | EN300-28286847-0.05g |
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid |
2680669-19-4 | 0.05g |
$1417.0 | 2023-09-08 | ||
Enamine | EN300-28286847-10.0g |
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid |
2680669-19-4 | 10g |
$7250.0 | 2023-05-25 | ||
Enamine | EN300-28286847-0.1g |
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid |
2680669-19-4 | 0.1g |
$1484.0 | 2023-09-08 | ||
Enamine | EN300-28286847-1.0g |
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid |
2680669-19-4 | 1g |
$1686.0 | 2023-05-25 | ||
Enamine | EN300-28286847-1g |
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid |
2680669-19-4 | 1g |
$1686.0 | 2023-09-08 | ||
Enamine | EN300-28286847-5g |
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid |
2680669-19-4 | 5g |
$4890.0 | 2023-09-08 | ||
Enamine | EN300-28286847-0.5g |
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid |
2680669-19-4 | 0.5g |
$1619.0 | 2023-09-08 | ||
Enamine | EN300-28286847-0.25g |
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid |
2680669-19-4 | 0.25g |
$1551.0 | 2023-09-08 |
3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acidに関する追加情報
3-{4-(Prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic Acid: A Comprehensive Overview
The compound 3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid, identified by the CAS number CAS 2680669-19-4, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperazine derivatives, which are widely studied for their diverse biological activities and synthetic versatility.
The molecular structure of this compound is characterized by a piperazine ring substituted with a propenyl group and a carboxylic acid moiety. The presence of the piperazine ring introduces unique electronic properties, making it an attractive target for drug design and material science applications. Recent studies have highlighted its potential as a building block for advanced materials, such as stimuli-responsive polymers and drug delivery systems.
One of the most intriguing aspects of this compound is its ability to undergo various chemical transformations, enabling the synthesis of derivatives with enhanced bioavailability and pharmacokinetic profiles. For instance, researchers have explored the use of this compound in the development of prodrugs, where the carboxylic acid group can be modified to improve solubility and absorption in biological systems.
Furthermore, the propenyl group attached to the piperazine ring contributes to the compound's reactivity and selectivity in chemical reactions. This feature has been exploited in catalytic processes, where the compound serves as a ligand or catalyst in asymmetric synthesis, offering new avenues for enantioselective reactions.
In terms of biological activity, recent findings suggest that this compound exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). These results underscore its potential as a lead compound for drug discovery programs targeting Alzheimer's disease and related conditions.
The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the piperazine ring through nucleophilic substitution reactions and subsequent functionalization with the propenyl and carboxylic acid groups via coupling reactions.
Despite its promising properties, further research is required to fully elucidate its mechanism of action and optimize its therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists are essential to unlock the full potential of this compound in both academic and industrial settings.
In conclusion, 3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid represents a valuable addition to the arsenal of organic compounds with applications spanning from materials science to pharmacology. As research continues to uncover its capabilities, this compound is poised to make significant contributions to various fields in the coming years.
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